Sclerotigenin

概述

描述

硬皮素是一种天然的二氮杂卓类化合物,最初是从真菌Penicillium sclerotigenum的菌核中分离出来的。

作用机制

硬皮素的作用机制涉及它与特定分子靶标和途径的相互作用。作为一种昆虫生长调节剂,它会破坏昆虫幼虫的正常发育,导致生长速度下降和死亡率增加。 这种过程中所涉及的具体分子靶标和途径仍在研究中,但据信它会干扰昆虫的激素调节和代谢过程 .

生化分析

Cellular Effects

It is known to have anti-insectan properties, suggesting it may influence cell function in insects

Molecular Mechanism

It is known to form a 7-membered diazepine by coupling two anthranilic acid moieties with glycine , but how this structure exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.

准备方法

合成路线和反应条件

硬皮素可以通过多种方法合成。一种值得注意的方法是使用三氟甲磺酸钪和微波直接进行含邻氨基苯甲酸酯的三肽的双脱氢环化。 这种方法已被证明能以良好的总分离收率生产喹唑啉[3,2-a]苯并二氮杂卓二酮,包括硬皮素 。 另一种方法采用三氟甲磺酸锡作为有效的路易斯酸,结合微波,促进含双(邻氨基苯甲酸酯)的三肽前体的直接双环化 .

工业生产方法

硬皮素的工业生产方法在文献中没有得到很好的记载。上述合成路线可以通过优化反应条件并使用工业级试剂和设备来适应大规模生产。

化学反应分析

反应类型

硬皮素会发生各种化学反应,包括氧化、还原和取代反应。这些反应通常由有机合成中常用的试剂和条件促进。

常见试剂和条件

氧化: 硬皮素可以使用氧化剂如高锰酸钾或三氧化铬进行氧化。

还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行。

取代: 取代反应通常涉及在碱性条件下亲核试剂如胺或硫醇。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,硬皮素的氧化可能生成喹唑啉酮衍生物,而还原可以生成还原的二氮杂卓化合物。

科学研究应用

化学: 它作为其他喹唑啉[3,2-a]苯并二氮杂卓二酮及其相关化合物的合成前体.

生物学: 硬皮素表现出显著的抗昆虫活性,特别是对作物害虫Helicoverpa zea.

医学: 对其潜在治疗应用的研究正在进行中,研究探索了它对各种生物途径的影响。

相似化合物的比较

硬皮素属于一类喹唑啉[3,2-a]苯并二氮杂卓二酮,包括环状素F、苯恶霉素A和曲霉素C等化合物 。与这些类似化合物相比,硬皮素在其特异的抗昆虫活性及其结构特征方面是独一无二的,这些特征有助于其独特的生物学特性。

类似化合物列表

- 环状素F

- 苯恶霉素A

- 曲霉素C

生物活性

Sclerotigenin is a naturally occurring compound isolated from the sclerotia of the fungus Penicillium sclerotigenum. It belongs to the benzodiazepine-quinazolinone class of alkaloids and has garnered attention due to its notable biological activities, particularly its antiinsectan properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

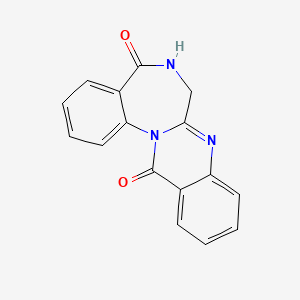

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a benzodiazepine core. Its molecular formula is C₁₃H₁₁N₃O, and it features a fused ring system that contributes to its biological activity. The compound's structure can be represented as follows:

This structure allows this compound to interact with various biological targets, leading to its diverse pharmacological effects.

Antiinsectan Activity

This compound has been primarily studied for its antiinsectan properties. Research indicates that it exhibits significant activity against various insect pests, particularly the corn earworm (Helicoverpa zea). The mechanism of action involves disruption of the insect's central nervous system, leading to paralysis and death. In laboratory studies, this compound demonstrated an effective concentration (EC50) in the low micromolar range, indicating potent biological activity against target insects .

Antimicrobial Properties

In addition to its antiinsectan effects, this compound has shown potential antimicrobial properties. Studies have reported that extracts containing this compound exhibit activity against several bacterial and fungal strains. For instance, Penicillium sclerotigenum extracts have been tested against pathogens such as Escherichia coli and Candida albicans, showing varying degrees of inhibition .

Case Studies and Research Findings

- Insect Bioassays : In a controlled study, this compound was tested against larvae of H. zea, where it resulted in over 80% mortality at concentrations as low as 10 µg/mL after 48 hours of exposure. This study highlights the compound's potential for use in developing natural insecticides .

- Antimicrobial Testing : A series of tests evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated an IC50 value of approximately 15 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other natural compounds. For example, when used in conjunction with certain essential oils, this compound's efficacy against C. albicans was significantly enhanced, suggesting potential applications in integrated pest management and antimicrobial therapies .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Activity Type | EC50/IC50 (µg/mL) | Source |

|---|---|---|---|

| This compound | Antiinsectan | 10 | Penicillium sclerotigenum |

| Circumdatins A-G | Antiinsectan | 20-30 | Aspergillus ochraceus |

| Benzomalvins A-C | Antifungal | 15 | Penicillium spp. |

| Other Alkaloids | Antimicrobial | Varies | Various fungal sources |

属性

IUPAC Name |

6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYKOTTXJAPLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is Sclerotigenin and where is it found?

A1: this compound is a benzodiazepine alkaloid primarily isolated from the sclerotia of the fungus Penicillium sclerotigenum []. It has also been found in other fungal species like Penicillium nordicum [] and Penicillium raistrickii [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H13N3O2, and its molecular weight is 303.31 g/mol [, ].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been determined primarily through spectroscopic analyses, including 1H NMR, 13C NMR, HMQC, and HMBC data [].

Q4: Are there any synthetic routes available for this compound?

A4: Yes, several total synthesis methods for this compound have been developed. These include:

- A fluorous linker-assisted synthetic protocol generating a library of this compound-type benzodiazepine-quinazolinone analogues [].

- Direct double dehydrocyclization of anthranilate-containing tripeptides using scandium triflate and microwaves [].

- Tin triflate-mediated double cyclization of bis(anthranilate)-containing tripeptides under microwave irradiation [].

- One-pot total synthesis via microwave-assisted domino reactions from commercially available starting materials [].

- Synthesis using the 2-nitrobenzyl group for the protection of a diketopiperazine amide [].

- Hexamethyldisilazane-iodine induced intramolecular dehydrative cyclization of diamides [].

Q5: What is the biological activity of this compound?

A5: this compound exhibits anti-insectan activity. It was identified as the major component responsible for the anti-insectan activity of P. sclerotigenum sclerotia extracts against the crop pest Helicoverpa zea (corn earworm) [].

Q6: Has this compound shown activity against human diseases?

A6: While this compound itself has not been extensively studied for human therapeutic applications, a related compound, Raistrickindole A, isolated alongside this compound from Penicillium raistrickii IMB17-034, showed inhibitory activities against the hepatitis C virus [].

Q7: Are there any analytical methods available for the detection and quantification of this compound?

A9: While specific analytical methods for this compound are not extensively detailed in the provided literature, common techniques like high-pressure liquid chromatography coupled with diode array detection or mass spectrometry (HPLC-DAD or HPLC-MS) are likely applicable for its detection and quantification [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。